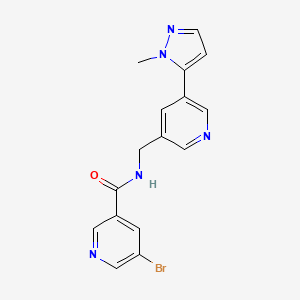

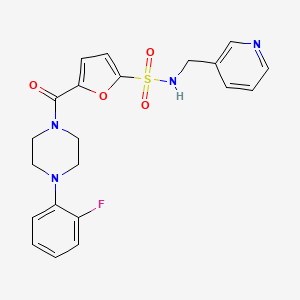

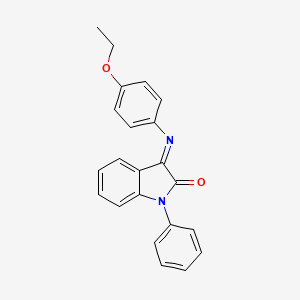

5-bromo-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

Research into the synthesis of nicotinamide derivatives and related compounds focuses on creating new molecules with potential biological or physical applications. For example, Kabat et al. (1987) discussed the synthesis of nicotinamide nucleoside analogues, highlighting methods to create structurally related compounds with potential biochemical relevance (Kabat, Pankiewicz, & Watanabe, 1987). Similarly, Joshi et al. (2010) explored the synthesis and biological studies on some fused pyrazoles and their ethoxyphthalimide derivatives, providing insights into the creation of nicotinamide-related compounds with potential antimicrobial and antiviral properties (Joshi, Sain, Thadhaney, Ojha, Hussain, & Talesara, 2010).

Biological Activities

The role of nicotinamide derivatives in biological systems is a significant area of research. Studies such as those by Babault et al. (2018) on bisubstrate inhibitors of Nicotinamide N-Methyltransferase (NNMT) highlight the importance of these compounds in modulating physiological and pathological processes (Babault, Allali-Hassani, Li, Fan, Yue, Ju, Liu, Vedadi, Liu, & Jin, 2018). This research provides a foundation for developing therapeutic agents targeting NNMT-related pathways.

Physicochemical Studies

Investigations into the physicochemical properties of nicotinamide derivatives, such as those by Stagni et al. (2008), who reported on the color tuning of iridium tetrazolate complexes, showcase the application of these compounds in materials science and photophysics (Stagni, Colella, Palazzi, Valenti, Zacchini, Paolucci, Marcaccio, Albuquerque, & De Cola, 2008). Such studies contribute to the development of new materials and devices with specific optical properties.

Mecanismo De Acción

Target of Action

The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging, making NAMPT an attractive therapeutic target for the treatment of a diverse array of diseases .

Mode of Action

The compound interacts with its target, NAMPT, by binding to the active site of the enzyme. This interaction can lead to the inhibition of the enzyme’s activity

Biochemical Pathways

The compound affects the NAD+ salvage pathway by inhibiting the activity of NAMPT . This can lead to a decrease in the levels of NAD+, which is a crucial cofactor in various biological processes including energy metabolism and cell survival . The downstream effects of this inhibition are complex and can vary depending on the specific cellular context.

Pharmacokinetics

Given its structural similarity to other pyrazole and imidazole derivatives , it is likely to be well-absorbed and distributed throughout the body. The compound may undergo metabolic transformations, and its excretion pathways remain to be determined.

Result of Action

The inhibition of NAMPT by the compound can lead to a decrease in NAD+ levels, affecting various cellular processes. This can result in altered cell metabolism, reduced cell survival, and potentially, cell death . The exact molecular and cellular effects can vary depending on the specific cellular context and the concentration of the compound.

Propiedades

IUPAC Name |

5-bromo-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN5O/c1-22-15(2-3-21-22)12-4-11(6-18-8-12)7-20-16(23)13-5-14(17)10-19-9-13/h2-6,8-10H,7H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEJYMCATPJTCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone](/img/no-structure.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylate](/img/structure/B2921369.png)

![2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2921373.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2,3,4-trimethoxyphenyl)methanone](/img/structure/B2921381.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-nitrophenyl)acetamido)benzofuran-2-carboxamide](/img/structure/B2921383.png)

![N-[4-(benzyloxy)phenyl]-4-tert-butyl-2-oxopyrrolidine-3-carboxamide](/img/structure/B2921384.png)